molecular formula C17H20N2O4 B4513983 1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid

1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid

Cat. No.: B4513983
M. Wt: 316.35 g/mol
InChI Key: HBLPFHGHIRQKOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid (CAS 1219587-08-2) is a synthetically derived small molecule with a molecular formula of C17H20N2O4 and a molecular weight of 316.35 g/mol . This compound is characterized by its complex structure, which incorporates two privileged pharmacophores: a methoxy-substituted indole ring and a piperidine-carboxylic acid moiety. The presence of both a hydrogen bond acceptor and a carboxylic acid group, which can act as both a hydrogen bond donor and acceptor, contributes to its potential for diverse molecular interactions . This compound serves as a versatile chemical building block in medicinal chemistry and drug discovery research. Its structure makes it a valuable intermediate for the design and synthesis of more complex molecules, particularly in the exploration of structure-activity relationships (SAR). The carboxylic acid functional group is highly reactive and allows for further derivatization, most commonly through amide bond formation or esterification, to create a library of analogs for screening . Research into structurally related piperidinyl-indole compounds highlights the therapeutic interest in this chemical class, with some derivatives being investigated as potent and selective inhibitors of specific biological targets, such as complement factor B, for potential therapeutic applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[2-(4-methoxyindol-1-yl)acetyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-23-15-4-2-3-14-13(15)7-10-19(14)11-16(20)18-8-5-12(6-9-18)17(21)22/h2-4,7,10,12H,5-6,8-9,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLPFHGHIRQKOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN2CC(=O)N3CCC(CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid is a complex organic compound that combines an indole moiety with a piperidine ring and a carboxylic acid functional group. This unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and therapeutic potentials.

Synthesis

The synthesis of 1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the 4-methoxyindole derivative, which is then acylated to introduce the acetyl group. The resulting intermediate is reacted with piperidine-4-carboxylic acid under controlled conditions to yield the final product.

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules:

  • Receptor Binding : The indole moiety is known for its affinity towards serotonin receptors, which play crucial roles in mood regulation and neuropharmacology.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Anticancer Properties

Research indicates that 1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The compound's mechanism appears to involve:

  • Induction of apoptosis: Enhanced caspase activity has been observed, indicating a potential for triggering programmed cell death in cancer cells.
  • Cell cycle arrest: Studies have shown that treatment with this compound can induce G2/M phase arrest in cancer cells.
Cell Line IC50 (μM) Mechanism
MDA-MB-2315.00Apoptosis induction, cell cycle arrest
HepG27.50Apoptosis induction
LLC-PK1 (non-cancer)>20No significant effect

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies

Several studies have highlighted the biological activity of 1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid:

  • Study on Breast Cancer Cells : A recent study demonstrated that this compound could reduce cell viability by over 50% at concentrations below 10 μM, primarily through apoptosis induction via caspase activation .
  • Neuroprotective Effects : Another investigation revealed that derivatives of this compound could protect neuronal cells from oxidative stress, implicating its potential use in neurodegenerative diseases .
  • Inflammation Models : In animal models of inflammation, administration of this compound resulted in a significant decrease in edema and inflammatory markers, supporting its therapeutic potential .

Comparison with Similar Compounds

Structural Analogues of Piperidine-4-Carboxylic Acid Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent/Functional Group Key Properties Biological Implications Reference
1-[(Diethylcarbamoyl)methyl]piperidine-4-carboxylic acid Diethylcarbamoyl group Increased lipophilicity, hydrogen-bonding capacity Enhanced solubility in organic solvents; potential enzyme inhibition
1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid 4-Chlorophenylsulfonyl group Electron-withdrawing substituent; steric bulk Possible anti-inflammatory or kinase inhibition activity
1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride 3,4-Dichlorobenzyl group Dual chlorine substitution; hydrophobic interactions Improved specificity for proteomics applications and enzyme targets
1-(2-Nitrobenzoyl)piperidine-4-carboxylic acid 2-Nitrobenzoyl group Electron-withdrawing nitro group at ortho position Altered reactivity in pharmacological targets; potential antimicrobial activity
1-[(3,5,9-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic acid Furochromene-acetyl group Complex aromatic system with fused rings Selective FGFR4 inhibition; anticancer applications
1-(2-Aminoethyl)piperidine-4-carboxylic acid dihydrochloride Aminoethyl side chain Enhanced basicity and hydrogen-bonding potential Drug development for neurological targets

Key Differentiators of 1-[(4-Methoxy-1H-indol-1-yl)acetyl]piperidine-4-carboxylic Acid

  • Substituent Effects: The 4-methoxyindole group provides a balance of hydrophobicity (indole ring) and polarity (methoxy group), contrasting with purely electron-withdrawing groups (e.g., nitro in ) or bulky aromatic systems (e.g., furochromene in ).
  • Biological Activity: Indole derivatives are known for interactions with serotonin receptors or kinase domains. The methoxy group may enhance blood-brain barrier penetration compared to chlorinated analogs ().
  • Physicochemical Properties :

    • The methoxy group increases water solubility relative to chlorinated () or nitro-substituted () analogs.
    • Molecular weight and polar surface area are intermediate between small derivatives (e.g., 1-methylpiperidine-4-carboxylic acid) and complex fused-ring systems ().

Q & A

Basic: What are the recommended synthetic routes for 1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid?

Methodological Answer:
The synthesis typically involves coupling the 4-methoxyindole moiety to the piperidine-4-carboxylic acid scaffold. A feasible approach includes:

  • Step 1: Prepare the piperidine-4-carboxylic acid intermediate via hydrolysis of its ethyl ester (e.g., using NaOH in ethanol/water, followed by acidification to isolate the carboxylic acid) .
  • Step 2: Acetylate the piperidine nitrogen using chloroacetyl chloride or a similar reagent.
  • Step 3: Couple the 4-methoxyindole group via nucleophilic substitution or amide bond formation. Optimize reaction conditions (e.g., solvent, temperature) to minimize byproducts.
  • Purification: Use column chromatography or recrystallization for intermediates, and confirm purity via HPLC (>95%) .

Basic: How can researchers confirm the structural integrity of this compound?

Methodological Answer:
Key analytical techniques include:

  • NMR Spectroscopy: Analyze 1H^1H- and 13C^{13}C-NMR to verify the piperidine ring, acetyl linkage, and indole substituents. For example, the 4-methoxy group on indole should show a singlet near δ 3.8 ppm .
  • IR Spectroscopy: Confirm carbonyl stretches (carboxylic acid: ~1700 cm1^{-1}, acetyl: ~1650 cm1^{-1}) .
  • Mass Spectrometry: Use HRMS to validate the molecular ion peak (e.g., calculated for C17H19N2O4C_{17}H_{19}N_2O_4: 331.1292).
  • Elemental Analysis: Ensure experimental C/H/N/O values align with theoretical calculations (±0.3%) .

Advanced: What strategies address low yields during the coupling of the indole moiety?

Methodological Answer:
Low yields may arise from steric hindrance or competing side reactions. Mitigation strategies:

  • Activation of Carboxylic Acid: Use coupling agents like EDCI/HOBt or DCC to facilitate amide bond formation .
  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Temperature Control: Perform reactions under reflux (e.g., 80°C in DMF) to accelerate kinetics while avoiding decomposition.
  • Protection/Deprotection: Temporarily protect reactive groups (e.g., piperidine nitrogen) if side reactions persist .

Advanced: How can researchers investigate this compound’s interaction with biological targets?

Methodological Answer:

  • Target Selection: Prioritize enzymes/receptors with structural similarity to known piperidine-carboxylic acid ligands (e.g., carbonic anhydrase, kinase inhibitors) .
  • Assay Design:
    • Enzymatic Assays: Measure IC50_{50} values using fluorogenic substrates.
    • Cellular Uptake: Use radiolabeled or fluorescently tagged analogs to track intracellular accumulation.
    • Docking Studies: Perform molecular modeling (e.g., AutoDock Vina) to predict binding modes to target proteins .
  • Data Validation: Cross-validate results with orthogonal methods (e.g., SPR for binding affinity) .

Advanced: How should contradictory bioactivity data from different assays be resolved?

Methodological Answer:
Contradictions may stem from assay conditions or off-target effects. Steps for resolution:

  • Reproducibility Checks: Repeat assays in triplicate under standardized conditions (pH, temperature).
  • Counter-Screening: Test against unrelated targets to rule out nonspecific binding.
  • Metabolic Stability: Assess compound stability in assay media (e.g., via LC-MS) to confirm active species .
  • Structural Analog Comparison: Compare results with structurally similar compounds (e.g., piperidine-4-carboxylic acid derivatives) to identify SAR trends .

Basic: What are the critical storage and handling protocols?

Methodological Answer:

  • Storage: Keep at –20°C in airtight, light-resistant containers under inert gas (N2_2) to prevent oxidation/hydrolysis .
  • Handling: Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy (similar to related carboxylic acids) .
  • Waste Disposal: Neutralize acidic waste with sodium bicarbonate before disposal, adhering to institutional guidelines .

Advanced: How can computational methods optimize this compound’s pharmacokinetic profile?

Methodological Answer:

  • logP Prediction: Use software like MarvinSketch to estimate hydrophobicity; aim for logP 1–3 for balanced solubility/permeability .
  • Metabolite Prediction: Apply tools like GLORY or Meteor to identify potential metabolic soft spots (e.g., acetyl or methoxy groups) .
  • Toxicity Screening: Run in silico models (e.g., ProTox-II) to predict hepatotoxicity or cardiotoxicity risks early in development .

Advanced: What structural modifications could enhance selectivity for a target enzyme?

Methodological Answer:

  • Piperidine Modifications: Introduce substituents at the 3-position to exploit hydrophobic enzyme pockets.
  • Indole Adjustments: Replace the 4-methoxy group with halogens (e.g., Cl, F) to modulate electron density and H-bonding .
  • Linker Optimization: Replace the acetyl group with a sulfonamide or urea to alter binding kinetics .
  • Validate Changes: Synthesize analogs and compare inhibitory activity (e.g., KiK_i values) in enzyme assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid
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1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid

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